molecular formula C12H15BrFNO3 B13497641 tert-Butyl (3-bromo-4-fluoro-2-methoxyphenyl)carbamate

tert-Butyl (3-bromo-4-fluoro-2-methoxyphenyl)carbamate

Cat. No.: B13497641
M. Wt: 320.15 g/mol
InChI Key: RCWUSZPVVNHOCG-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-bromo-4-fluoro-2-methoxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-bromo-4-fluoro-2-methoxyphenyl)carbamate typically involves the reaction of 3-bromo-4-fluoro-2-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products Formed:

    Substitution Products: Various substituted phenyl carbamates.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-cancer agent.
  • Used in the synthesis of bioactive compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-4-fluoro-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine, fluorine, and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(3-fluoro-4-methoxyphenyl)carbamate
  • tert-Butyl N-(4-bromo-2-chlorophenyl)carbamate

Comparison:

  • tert-Butyl N-(3-bromo-4-fluoro-2-methoxyphenyl)carbamate is unique due to the combination of bromine, fluorine, and methoxy groups, which can enhance its reactivity and specificity in chemical reactions.
  • The presence of different substituents in similar compounds can lead to variations in their chemical and biological properties, making each compound suitable for specific applications.

Properties

Molecular Formula

C12H15BrFNO3

Molecular Weight

320.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-4-fluoro-2-methoxyphenyl)carbamate

InChI

InChI=1S/C12H15BrFNO3/c1-12(2,3)18-11(16)15-8-6-5-7(14)9(13)10(8)17-4/h5-6H,1-4H3,(H,15,16)

InChI Key

RCWUSZPVVNHOCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)F)Br)OC

Origin of Product

United States

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